molecular formula C23H18ClF3N2O B2831876 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole CAS No. 551921-56-3

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

Cat. No.: B2831876
CAS No.: 551921-56-3
M. Wt: 430.86
InChI Key: GLMVYHKUVPXMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H18ClF3N2O and its molecular weight is 430.86. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-1-selective Inhibitor

The compound is identified as a COX-1-selective inhibitor, where its structure aids in understanding interactions that could enhance oral bioavailability, without detailing dosage formulations. This focuses on its application in inhibiting cyclooxygenase-1, potentially for therapeutic uses related to inflammation and pain management, while specifically avoiding drug dosage discussions (S. Long et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Studies have utilized molecular docking and quantum chemical calculations to understand the molecular structure, spectroscopic data, and intramolecular charge transfers of related compounds. These research applications highlight the compound's potential in various fields, including the development of new materials or pharmaceuticals, without venturing into drug dosage or side effect territories (A. Viji et al., 2020).

Antimicrobial Activity

Research has explored the antimicrobial activity of pyrazoline derivatives, suggesting potential applications in combating bacterial infections. This is significant for developing new antibacterial agents, focusing on the therapeutic potential rather than specific usage or side effects (Pinka Patel et al., 2013).

Corrosion Inhibition

The compound has been investigated for its corrosion inhibition performance on mild steel in acidic conditions. This application extends beyond pharmaceutical uses, demonstrating its potential in industrial and engineering fields to protect metals from corrosion without delving into pharmacological aspects (M. Yadav et al., 2016).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of similar pyrazoline derivatives for various applications, including as luminophores in organic light-emitting diodes (OLEDs). These studies offer insights into the compound's utility in materials science and optoelectronics, steering clear of direct medical applications (B. Kariuki et al., 2021).

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF3N2O/c1-30-20-12-4-15(5-13-20)21-14-22(16-2-8-18(24)9-3-16)29(28-21)19-10-6-17(7-11-19)23(25,26)27/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMVYHKUVPXMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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